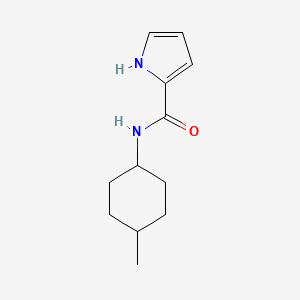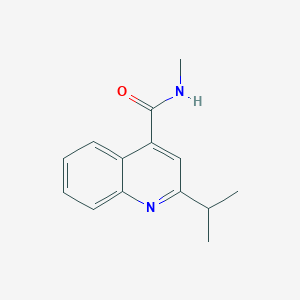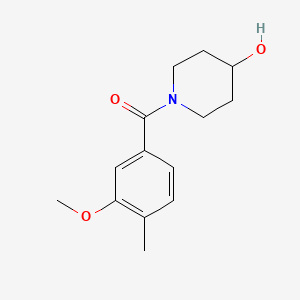
(2-Methylfuran-3-yl)-(4-propylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylfuran-3-yl)-(4-propylpiperazin-1-yl)methanone, commonly known as MPPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPM is a small molecule that belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
科学的研究の応用
MPPM has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and organic synthesis. In medicinal chemistry, MPPM has been shown to have potent antipsychotic and antidepressant effects, making it a promising candidate for the treatment of mental disorders. In neuroscience, MPPM has been used as a tool to study the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. In organic synthesis, MPPM has been used as a building block for the synthesis of novel piperazine derivatives with potential pharmacological properties.
作用機序
MPPM exerts its pharmacological effects by binding to the dopamine D2 receptor, which is a G protein-coupled receptor that modulates the activity of dopaminergic neurons in the brain. MPPM acts as a partial agonist of the D2 receptor, meaning that it activates the receptor to a lesser extent than the endogenous ligand dopamine. By binding to the D2 receptor, MPPM modulates the release of dopamine in the brain, which in turn affects mood, motivation, and reward.
Biochemical and Physiological Effects:
MPPM has been shown to have a number of biochemical and physiological effects, including the modulation of dopamine release in the brain, the inhibition of serotonin reuptake, and the activation of the hypothalamic-pituitary-adrenal (HPA) axis. MPPM has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of mental disorders.
実験室実験の利点と制限
One of the main advantages of MPPM is its high potency and selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of MPPM is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, the pharmacokinetic properties of MPPM are not well understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on MPPM, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the exploration of its potential therapeutic applications in the treatment of mental disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of MPPM, as well as its potential interactions with other neurotransmitter systems in the brain. Overall, MPPM represents a promising candidate for further research in the field of medicinal chemistry and neuroscience.
合成法
MPPM can be synthesized using a multi-step process that involves the reaction of 2-methylfuran-3-carboxylic acid with 4-propylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then converted into MPPM through a series of reactions involving protection and deprotection of functional groups.
特性
IUPAC Name |
(2-methylfuran-3-yl)-(4-propylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-5-14-6-8-15(9-7-14)13(16)12-4-10-17-11(12)2/h4,10H,3,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRRYSOSUHVTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-bromophenyl)-1-[(2-chlorophenyl)methyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one](/img/structure/B7503655.png)
![2,4-Dichloro-5-[(3,4,5-trimethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B7503663.png)
![N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)pyridine-2-carboxamide](/img/structure/B7503667.png)
![3-(1H-indol-3-yl)-2-[(4-methyl-2-phenyl-1,3-thiazole-5-carbonyl)amino]propanoic acid](/img/structure/B7503674.png)
![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B7503688.png)
![4-[4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoyl]piperazin-2-one](/img/structure/B7503699.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503707.png)


![4-[[4-(Hydroxymethyl)-2-iodophenoxy]methyl]benzoic acid](/img/structure/B7503730.png)



![N-benzyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7503774.png)
